Bis[3-(methoxymethoxy)phenyl]methanone
Overview
Description
Bis[3-(methoxymethoxy)phenyl]methanone is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Biological Activity
Bis[3-(methoxymethoxy)phenyl]methanone, also known as (3,5-bis(methoxymethoxy)phenyl)methanol, has garnered attention in recent years for its diverse biological activities. This compound is primarily noted for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 302.32 g/mol
The compound features two methoxymethoxy groups attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The minimum inhibitory concentration (MIC) values for this compound were found to be 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating promising antibacterial potential .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. These properties are crucial for mitigating oxidative stress-related diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can act as both a nucleophile and electrophile, allowing it to engage in various chemical reactions that lead to therapeutic effects. The compound may also influence biological macromolecules such as proteins and nucleic acids, contributing to its anticancer and antimicrobial effects .
Study on Antitumor Activity
A study highlighted the antitumor activity of derivatives containing the 3,5-bis(methoxymethoxy) substituent. The compound exhibited substantial growth inhibition in human colon carcinoma HCT116 cells with a GI value of 0.3 μM, which is over ten times more potent than curcumin . The study also reported that the compound downregulated several oncoproteins and inhibited critical signaling pathways associated with cancer progression.
In Vivo Studies
In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, treatment with this compound led to cytochrome C release and activation of caspases in prostate cancer cell lines . Such findings suggest its potential as a chemotherapeutic agent.
Data Tables
Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antimicrobial | E. coli | 62.5 µg/mL |
Antimicrobial | S. aureus | Not specified |
Antimicrobial | E. faecalis | 78.12 µg/mL |
Antitumor | HCT116 (colon carcinoma) | GI: 0.3 μM |
Properties
IUPAC Name |
bis[3-(methoxymethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-11-21-15-7-3-5-13(9-15)17(18)14-6-4-8-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQQLKZYUCMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650779 | |
Record name | Bis[3-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-74-3 | |
Record name | Bis[3-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.